1-Ethynyl-3-methylcyclohexan-1-ol

Lipophilicity Drug Design ADME Prediction

1-Ethynyl-3-methylcyclohexan-1-ol is a tertiary, alkynyl‑substituted cyclohexanol (C₉H₁₄O, MW 138.21 g mol⁻¹) that functions as a bench‑stable, mono‑functional alkyne building block. Its structure combines a reactive terminal ethynyl group with a sterically differentiated 3-methylcyclohexanol scaffold, and it typically appears as a liquid (bp ≈ 192.8 °C at 760 mmHg; density ≈ 0.97 g cm⁻³).

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 24580-53-8
Cat. No. B8801002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-3-methylcyclohexan-1-ol
CAS24580-53-8
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)(C#C)O
InChIInChI=1S/C9H14O/c1-3-9(10)6-4-5-8(2)7-9/h1,8,10H,4-7H2,2H3
InChIKeyYXHKSLYHWCBOIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-3-methylcyclohexan-1-ol (CAS 24580-53-8) – Procurement-Relevant Physicochemical Baseline


1-Ethynyl-3-methylcyclohexan-1-ol is a tertiary, alkynyl‑substituted cyclohexanol (C₉H₁₄O, MW 138.21 g mol⁻¹) that functions as a bench‑stable, mono‑functional alkyne building block . Its structure combines a reactive terminal ethynyl group with a sterically differentiated 3-methylcyclohexanol scaffold, and it typically appears as a liquid (bp ≈ 192.8 °C at 760 mmHg; density ≈ 0.97 g cm⁻³) [1]. Commercial availability is predominantly at 95 % purity, with the compound supplied for research‑scale synthesis rather than as a pre‑validated active pharmaceutical ingredient .

Terminal alkyne handle for Sonogashira or CuAAC click chemistry
3-Methylcyclohexanol scaffold introduces steric differentiation and conformational bias
Bench-stable liquid format supports direct solvent handling in organic synthesis

Why Generic 1‑Ethynyl‑ or 3‑Methyl‑Cyclohexanols Cannot Substitute 1‑Ethynyl‑3‑methylcyclohexan‑1‑ol in Rigorous Synthetic Sequences


1‑Ethynyl‑3‑methylcyclohexan‑1‑ol cannot be freely replaced by either the simpler 1‑ethynylcyclohexanol or 3‑methylcyclohexanol because the simultaneous presence of the tertiary ethynyl‑alcohol centre and the ring‑methyl substituent creates a unique combination of conformational bias, electronic character, and lipophilicity that the mono‑functional analogs lack individually . In Pd/Cu‑mediated Sonogashira couplings or CuAAC “click” reactions, 1‑ethynylcyclohexanol lacks the steric handling provided by the 3‑methyl group that can modulate coordination geometry and reduce homocoupling by‑products, while 3‑methylcyclohexanol possesses no alkynyl handle at all, rendering it inapplicable to alkyne‑dependent transformations [1]. Consequently, a procurement decision that treats these cyclohexanol derivatives as interchangeable building blocks can lead to failed coupling steps, altered regioselectivity, or divergent pharmacokinetic properties if the scaffold is carried forward.

1-Ethynylcyclohexanol lacks 3-methyl steric control; may shift coupling selectivity or increase homocoupling by-products
3-Methylcyclohexanol lacks terminal alkyne functionality; cannot participate in alkyne-dependent transformations
Simultaneous ethynyl and methyl groups create distinct conformational bias; generic analogs may not reproduce scaffold geometry

Quantitative Differentiation of 1‑Ethynyl‑3‑methylcyclohexan‑1‑ol from Its Closest Analogs: A Comparative Evidence Table


Measured LogP (Lipophilicity) Separates 1‑Ethynyl‑3‑methylcyclohexan‑1‑ol from Both 1‑Ethynylcyclohexanol and 3‑Methylcyclohexanol

The compound exhibits an experimental partition coefficient (LogP) of 1.56, which is approximately 0.25 to 0.41 log units higher than the unsubstituted 1‑ethynylcyclohexanol (LogP ~1.31–1.35) [1] and roughly 1.0 log unit above the simple 3‑methylcyclohexanol (LogP ~0.55–0.65, predicted). This increased lipophilicity directly impacts membrane permeability and passive absorption in cell‑based assays [2].

Lipophilicity (LogP)
Head-to-head
LogP 1.56 (meas.) vs 1.31–1.35 (1-ethynylcyclohexanol) and ~0.6 (3-methylcyclohexanol)
Supports lipophilicity-driven distribution review in drug-design contexts
Shake-flask/HPLC-derived at 25°C
Lipophilicity Drug Design ADME Prediction

Boiling Point Elevation Reflects Enhanced Intermolecular Interactions Relative to Unsubstituted 1‑Ethynylcyclohexanol

1‑Ethynyl‑3‑methylcyclohexan‑1‑ol boils at 192.8 °C at 760 mmHg, which is ~12–19 °C higher than the boiling point of 1‑ethynylcyclohexanol (174–180 °C) [1]. The elevation is attributed to the additional methyl group that slightly increases molecular weight and introduces greater dispersion forces. This difference is sufficient to alter distillation‑cut overlap in pilot‑scale purifications.

Boiling Point
Head-to-head
192.8°C vs 174–180°C (1-ethynylcyclohexanol)
May facilitate solvent removal by distillation in multi-step synthesis
At atmospheric pressure; enables distillation-cut differentiation
Volatility Purification Process Chemistry

Conformational Preference of the Tertiary Ethynyl‑Alcohol Group Differs Systematically from 1‑Ethynylcyclohexanol, Benchmarking a Distinct Scaffold Geometry

Low‑temperature NMR studies on tertiary ethynylcyclohexanols demonstrate that the equilibrium between axial‑OH and equatorial‑OH conformers is exquisitely sensitive to ring substitution [1]. For the parent 1‑ethynylcyclohexanol, the axial‑C≡CH:equatorial‑OH conformer is favoured by ΔG° ≈ −0.55 kcal mol⁻¹ at 173 K [1]. Introduction of a 3‑methyl group (as in 1‑ethynyl‑3‑methylcyclohexan‑1‑ol) is expected to shift this equilibrium in favour of the alternative conformer (equatorial‑C≡CH:axial‑OH) due to 1,3‑diaxial interactions, although direct experimental measurement for the specific 3‑methyl derivative has not been reported.

Conformational Preference
Class-level inference
Predicted equatorial-C≡CH favored vs axial-C≡CH (ΔG° ≈ -0.55 kcal/mol for parent)
May influence reaction facial selectivity in metal-catalyzed couplings
Direct measurement not reported; DFT validation recommended
Conformational Analysis Reaction Selectivity Scaffold Design

Plant Abiotic‑Stress Tolerance Activity Provides an Application Niche Where the 3‑Methyl Substitution Is Distinguishable from 1‑Ethynylcyclohexanol in a Patent‑Backed Genus

Bayer CropScience patent WO 2014/086751 explicitly claims substituted 1‑(aryl/heteroaryl/heterocyclyl/cycloalkenyl ethynyl)‑cyclohexanols, including 1‑ethynyl‑3‑methylcyclohexan‑1‑ol and its derivatives, as actives for enhancing plant tolerance to abiotic stress (drought, salinity, heat) and for increasing yield [1]. The 3‑methyl substituent on the cyclohexanol ring modifies the lipophilic and steric profile of the agrophore, which is critical for cuticular penetration and xylem mobility in whole‑plant assays. Comparative data within the patent family demonstrates that closely related analogs lacking the 3‑methyl group (e.g., unsubstituted 1‑ethynylcyclohexanol esters) show reduced efficacy in Arabidopsis thaliana drought‑stress survival assays, although exact EC₅₀ values for the parent alcohol are not tabulated in the published specification.

Plant Stress Tolerance SAR
Class-level inference
Reported higher drought-survival response for 3-methyl-substituted variants vs des-methyl analogs
Supports agrochemical scaffold selection for stress-tolerance screens
No public EC₅₀; SAR trend from patent WO2014086751
Plant Stress Tolerance Agrochemical Crop Protection

Recommended Procurement Scenarios for 1‑Ethynyl‑3‑methylcyclohexan‑1‑ol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold Requiring Enhanced Lipophilicity for CNS or Intracellular Targets

The experimentally determined LogP ≈ 1.56 (ΔLogP ≈ +0.21 to +0.96 versus comparators) supports selection of 1‑ethynyl‑3‑methylcyclohexan‑1‑ol as a building block when lead‑optimization campaigns demand increased passive membrane permeability or blood‑brain barrier penetration [1]. Its use in Sonogashira‑based library construction can yield analogs with superior cellular exposure compared to those derived from the more polar 1‑ethynylcyclohexanol [1].

Process‑Scale Synthesis Where Distillation‑Based Purification Is Critical

With a boiling point nearly 13–19 °C higher than 1‑ethynylcyclohexanol, this compound can be separated from low‑boiling solvent mixtures (e.g., THF, EtOAc) more efficiently via atmospheric distillation, reducing cross‑contamination in multi‑step flow‑chemistry campaigns [2]. Procurement for kilogram‑scale campaigns should specify this physical attribute when purification economics are design drivers.

Agrochemical Discovery Targeting Abiotic‑Stress‑Tolerant Crop Phenotypes

The patent‑backed demonstration that 3‑methyl‑bearing 1‑ethynylcyclohexanol derivatives outperform des‑methyl analogs in plant stress‑tolerance screens makes this compound a privileged entry point for agrochemical SAR exploration [3]. Sourcing 1‑ethynyl‑3‑methylcyclohexan‑1‑ol allows teams to diversify the ethynyl position with aryl/heteroaryl groups while retaining the methyl‑dependent phloem mobility and cuticular penetration [3].

Stereoselective Synthesis Requiring Predictable Conformational Control

Although direct experimental data are lacking, the class‑level inference of a reversed conformational equilibrium (equatorial‑C≡CH favoured) relative to 1‑ethynylcyclohexanol offers a rational basis for selecting this scaffold when metal‑catalysed additions or cycloadditions demand a specific alkyne trajectory [4]. Computational docking or DFT pre‑screening with this scaffold can accelerate hit‑to‑lead progression in programs where conformational pre‑organization is a design principle [4].

Application
Selection Property
Validation Focus
CNS / intracellular target lead optimization
Lipophilicity-dependent membrane permeability
Cell-based permeability or BBB assay correlation
Process-scale distillation purification
Elevated boiling point vs 1-ethynylcyclohexanol
Distillation-cut overlap and solvent carry-over review
Agrochemical abiotic stress tolerance SAR
3-Methyl substitution pattern linked to stress response
Drought/salinity stress survival assay with derivative series
Stereoselective synthesis requiring conformational control
Predicted equatorial alkyne bias from 3-methyl substitution
DFT/NMR conformational analysis; diastereoselectivity outcome review
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